molecular formula C19H16N2O2 B12898881 (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol CAS No. 924657-84-1

(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol

Cat. No.: B12898881
CAS No.: 924657-84-1
M. Wt: 304.3 g/mol
InChI Key: OBZWHTWUSSZPPU-UHFFFAOYSA-N
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Description

(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-c]pyrazole core, which is a fused ring system containing both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol can be achieved through a multi-step process involving the formation of the furo[3,2-c]pyrazole core followed by functionalization. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The furo[3,2-c]pyrazole core can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of reduced furo[3,2-c]pyrazole derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The furo[3,2-c]pyrazole core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-methyl-1-phenyl-1H-pyrazol-3-yl)phenyl)methanol
  • (4-(5-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-3-yl)phenyl)methanol

Uniqueness

(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol is unique due to its specific furo[3,2-c]pyrazole core, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.

Properties

CAS No.

924657-84-1

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

[4-(5-methyl-1-phenylfuro[3,2-c]pyrazol-3-yl)phenyl]methanol

InChI

InChI=1S/C19H16N2O2/c1-13-11-17-19(23-13)18(15-9-7-14(12-22)8-10-15)20-21(17)16-5-3-2-4-6-16/h2-11,22H,12H2,1H3

InChI Key

OBZWHTWUSSZPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)CO

Origin of Product

United States

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